molecular formula C20H15ClN4O B2386194 3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 862811-73-2

3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2386194
CAS No.: 862811-73-2
M. Wt: 362.82
InChI Key: SHBPLOGOKMBBJQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core linked to a substituted imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as transition metals and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of the chloro group with various functional groups .

Scientific Research Applications

3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[3-(3-methylimidazo[1,2-a]pyridine-2-yl)phenyl]benzamide
  • 3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide stands out due to its unique structural features, such as the specific substitution pattern on the imidazo[1,2-a]pyrimidine ring. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBPLOGOKMBBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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